An In-depth Technical Guide to 2'-Deoxyguanosine 5'-Monophosphate Disodium Salt: Structure, Function, and Applications
An In-depth Technical Guide to 2'-Deoxyguanosine 5'-Monophosphate Disodium Salt: Structure, Function, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxyguanosine 5'-monophosphate (dGMP) disodium (B8443419) salt is a fundamental building block of life, playing a central role as a precursor in the synthesis of DNA. This technical guide provides a comprehensive overview of its chemical structure, biological functions, and its applications in research and drug development. We delve into its physicochemical properties, its pivotal role in nucleotide metabolism, and its involvement in pathological conditions such as mitochondrial DNA depletion syndromes. Furthermore, this guide details experimental protocols for its use in key assays and presents its emerging significance in the study of G-quadruplexes and as a target for antiviral and anticancer therapies. All quantitative data are summarized in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this critical biomolecule.
Chemical Structure and Physicochemical Properties
2'-Deoxyguanosine 5'-monophosphate is a purine (B94841) deoxynucleotide. The disodium salt form enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of biochemical and cellular assays.
The structure consists of three key components:
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A guanine (B1146940) nucleobase.
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A deoxyribose sugar , which lacks a hydroxyl group at the 2' position, distinguishing it from guanosine (B1672433) monophosphate (GMP) found in RNA.
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A phosphate group attached to the 5' carbon of the deoxyribose sugar.
The chemical structure of 2'-Deoxyguanosine 5'-monophosphate is depicted below:
Table 1: Physicochemical Properties of 2'-Deoxyguanosine 5'-Monophosphate Disodium Salt
| Property | Value | Reference |
| CAS Number | 33430-61-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P | [2][3] |
| Molecular Weight | 391.18 g/mol (anhydrous basis) | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in water. Soluble in PBS (pH 7.2) at 10 mg/ml. | [6] |
| Melting Point | >245 °C (decomposes) | [4] |
| Storage Conditions | -20°C | [3] |
Table 2: Spectroscopic Data of 2'-Deoxyguanosine 5'-Monophosphate
| Spectroscopic Method | Key Features and Observations | Reference |
| ¹H NMR (in D₂O) | Signals corresponding to the protons of the guanine base and the deoxyribose sugar. The spectrum shows characteristic shifts for the H1', H2', H2'', H3', H4', H5', H5'', and H8 protons. | [7] |
| ¹³C NMR (in D₂O) | Resonances for all 10 carbon atoms in the molecule, providing a fingerprint for structural confirmation. | [7] |
| Mass Spectrometry (ESI-MS) | The monoisotopic mass is 347.063084339 Da for the free acid form. The disodium salt will show a corresponding mass shift. | [8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the various functional groups, including N-H, C=O, P=O, and C-O stretches. | [1] |
Biological Function and Significance
The primary and most well-established function of dGMP is its role as a direct precursor to deoxyguanosine triphosphate (dGTP), one of the four essential building blocks for DNA synthesis.[9] This process is crucial for DNA replication, repair, and recombination in all living organisms.
Role in DNA Synthesis
dGMP is sequentially phosphorylated to deoxyguanosine diphosphate (B83284) (dGDP) and then to dGTP. This metabolic pathway is central to maintaining the fidelity and integrity of the genome.
Involvement in Mitochondrial DNA Maintenance
Deoxyguanosine kinase, a mitochondrial enzyme, is responsible for the phosphorylation of deoxyguanosine to dGMP within the mitochondria.[10] Deficiencies in this enzyme can lead to a depletion of the mitochondrial dGTP pool, resulting in mitochondrial DNA (mtDNA) depletion syndrome, a severe and often fatal genetic disorder.[6] Studies have shown that supplementation with dGMP and dAMP can help restore mtDNA levels in cultured cells from patients with this condition.[10][11]
Quantitative Data
Enzyme Kinetics
Guanylate kinase (GK) is the enzyme responsible for the first phosphorylation step of dGMP. The kinetic parameters of human guanylate kinase 1 (GUK1) for GMP provide a close approximation for dGMP, as the enzyme acts on both substrates.
Table 3: Kinetic Parameters of Human Guanylate Kinase 1 (GUK1)
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| GMP | 25 | 79 | 3.2 x 10⁶ | [12] |
| Mg-ATP | 95 | 79 | 0.8 x 10⁶ | [12] |
Protein Binding Affinity
Table 4: Binding Affinity of Deoxyguanosine Nucleotides to Human DNA Polymerase β
| Ligand | K_D (µM) | Conditions | Reference |
| dGTP | 1.2 ± 0.16 | In the presence of Mg²⁺ | [13] |
| dGDP | 33.1 ± 3.77 | In the presence of Mg²⁺ | [13] |
| dGDP | 0.9 ± 0.56 | In the presence of Mn²⁺ | [13] |
Experimental Protocols
In Vitro DNA Synthesis Assay
This protocol describes a typical primer extension assay to study the incorporation of nucleotides by a DNA polymerase.
Materials:
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Template and primer oligonucleotides
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2'-Deoxyguanosine 5'-monophosphate disodium salt and other dNTPs (dATP, dCTP, dTTP)
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DNA Polymerase (e.g., Klenow fragment exo-)
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Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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Termination solution (e.g., 95% formamide, 20 mM EDTA, loading dye)
Procedure:
-
Anneal the primer to the template DNA by mixing them in the reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Prepare the reaction mixture containing the annealed template-primer, dNTPs (including dGMP, typically at a concentration of 100 µM each), and the DNA polymerase in the reaction buffer.
-
Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction at various time points by adding the termination solution.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the extended primer.
Circular Dichroism (CD) Spectroscopy for G-Quadruplex Analysis
CD spectroscopy is a powerful technique to study the conformation of G-quadruplex structures and the effect of ligands or other molecules like dGMP.
Materials:
-
G-quadruplex forming oligonucleotide
-
2'-Deoxyguanosine 5'-monophosphate disodium salt
-
Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)
-
CD Spectropolarimeter
Procedure:
-
Prepare a stock solution of the G-quadruplex forming oligonucleotide in the buffer.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the folded G-quadruplex.
-
Titrate the G-quadruplex solution with increasing concentrations of dGMP disodium salt and record the CD spectrum after each addition to observe any conformational changes.
-
Analyze the changes in the CD signal to determine the interaction between dGMP and the G-quadruplex.
Cell Culture Supplementation for Mitochondrial DNA Depletion Studies
This protocol is adapted from studies on fibroblasts from patients with deoxyguanosine kinase deficiency.[14]
Materials:
-
Patient-derived or control fibroblast cell line
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
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2'-Deoxyguanosine 5'-monophosphate disodium salt and 2'-Deoxyadenosine 5'-monophosphate (dAMP)
-
Serum-free medium for inducing a resting state
Procedure:
-
Culture the fibroblasts under standard conditions (37°C, 5% CO₂).
-
To induce a resting state and mimic the non-proliferative state of affected tissues, switch the cells to a serum-free or low-serum medium.
-
Supplement the medium of the experimental group with dGMP and dAMP (e.g., at concentrations of 200-400 µM each).
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Culture the cells for an extended period (e.g., several days to weeks), replacing the medium with fresh supplemented medium every few days.
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At different time points, harvest the cells to analyze the mtDNA copy number using quantitative PCR (qPCR).
Applications in Research and Drug Development
Study of G-Quadruplexes
G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome and are implicated in the regulation of gene expression and telomere maintenance. dGMP has been shown to interact with and stabilize certain G-quadruplex structures, particularly those with "vacancies" or incomplete G-tetrads. This makes dGMP a valuable tool for studying the formation, stability, and biological function of these non-canonical DNA structures.
Antiviral and Anticancer Drug Development
dGMP is a crucial component in the development of nucleoside analog drugs. Many antiviral and anticancer drugs are prodrugs that are converted into their active triphosphate forms by cellular kinases. These analogs, which often mimic dGTP, can then be incorporated into the DNA of viruses or cancer cells, leading to chain termination and inhibition of replication.[5] Guanylate kinase, the enzyme that phosphorylates dGMP, is a key enzyme in this activation pathway. Therefore, understanding the interaction of dGMP and its analogs with this enzyme is critical for the design of more effective therapeutics.
Conclusion
2'-Deoxyguanosine 5'-monophosphate disodium salt is more than just a fundamental component of DNA; it is a versatile tool in the hands of researchers and a key player in the development of novel therapeutics. Its well-defined structure and central role in nucleotide metabolism make it an indispensable reagent in molecular biology, biochemistry, and pharmacology. A thorough understanding of its properties and functions, as detailed in this guide, is essential for advancing our knowledge of cellular processes and for the continued development of innovative treatments for a range of human diseases.
References
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- 2. 2'-Deoxyguanosine-5'-monophosphate disodium salt, 33430-61-4 | BroadPharm [broadpharm.com]
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- 4. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
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- 7. bmse000879 2'-Deoxyguanosine 5'-monophosphate at BMRB [bmrb.io]
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- 9. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial DNA depletion can be prevented by dGMP and dAMP supplementation in a resting culture of deoxyguanosine kinase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro supplementation with dAMP/dGMP leads to partial restoration of mtDNA levels in mitochondrial depletion syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
